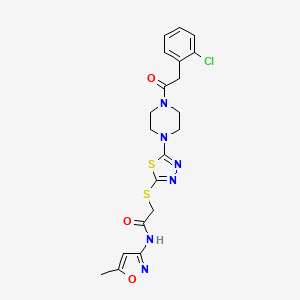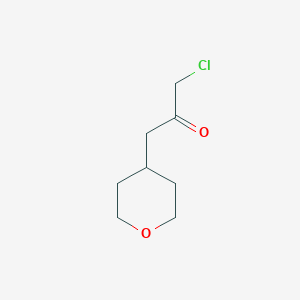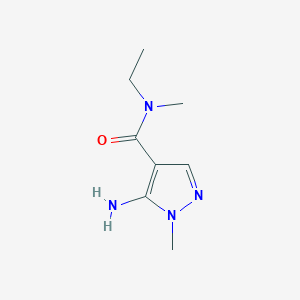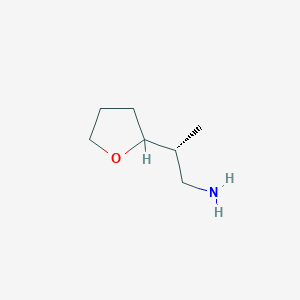![molecular formula C12H10ClN3O4S3 B2757670 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903601-63-7](/img/structure/B2757670.png)
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide is a complex chemical compound with distinctive structural features. It includes a thiophene sulfonamide moiety linked to a thieno[3,2-d]pyrimidinone system via an ethyl bridge. This compound has garnered interest for its potential biological activities and applications in various fields of research.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Given its potential to interact with proteins or enzymes, it could influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets after administration .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and how it interacts with them .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is no available data on the temporal effects of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors it interacts with, or any effects it has on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on any transporters or binding proteins it interacts with, or any effects it has on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide generally involves the following steps:
Formation of the thieno[3,2-d]pyrimidinone scaffold: : This can be achieved through cyclization reactions involving appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the ethyl bridge: : This step may involve the alkylation of the thieno[3,2-d]pyrimidinone with an appropriate ethylating agent.
Attachment of the thiophene sulfonamide group: : This involves the sulfonylation of a thiophene derivative, followed by chlorination and subsequent coupling with the ethylated thieno[3,2-d]pyrimidinone scaffold under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods typically scale up the laboratory procedures, with optimizations for cost-effectiveness and efficiency. This includes:
Using continuous flow reactors for specific steps to enhance reaction rates and yields.
Optimizing solvent systems and reaction temperatures to ensure maximum product purity and minimal by-product formation.
Implementing rigorous purification protocols, such as crystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide undergoes various reactions, including:
Oxidation: : Involves the conversion of the thiophene ring to corresponding sulfone derivatives under oxidative conditions.
Reduction: : The reduction of the carbonyl groups within the thieno[3,2-d]pyrimidinone core to hydroxyl groups under appropriate reducing agents.
Substitution: : Halogen substitutions in the thiophene ring can occur under nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles or electrophiles under appropriate conditions, such as sodium iodide (NaI) in acetone.
Major Products Formed
The reactions yield various derivatives, such as sulfones from oxidation or alcohols from reduction, along with halogenated thiophene derivatives from substitution reactions.
Scientific Research Applications
The scientific research applications of this compound are vast:
Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : For studying enzyme inhibition or binding interactions due to its unique structural features.
Medicine: : Potential therapeutic applications in anti-inflammatory, anti-cancer, or antiviral research, given its structural resemblance to other biologically active compounds.
Industry: : As a functional material in organic electronics, given the conjugated systems present in its structure.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide stands out due to the specific substitution pattern and the unique combination of the thiophene sulfonamide and thieno[3,2-d]pyrimidinone moieties. This structural distinctiveness may confer unique biological activities and specific interactions with molecular targets, distinguishing it from its analogs.
Properties
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S3/c13-8-1-2-9(22-8)23(19,20)14-4-5-16-11(17)10-7(3-6-21-10)15-12(16)18/h1-3,6,14H,4-5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSTMVCVDDPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2757588.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2757589.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2757599.png)
![3-[2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757600.png)
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)

![2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2757607.png)


![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)
